molecular formula C16H16BrFN2O2S B3455623 1-[(4-bromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine CAS No. 325813-01-2

1-[(4-bromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B3455623
CAS No.: 325813-01-2
M. Wt: 399.3 g/mol
InChI Key: YCEBWHAFCXFJIC-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is a chemical compound with the molecular formula C16H14BrFN2O2S It is characterized by the presence of both bromophenyl and fluorophenyl groups attached to a piperazine ring, which is further sulfonylated

Preparation Methods

The synthesis of 1-[(4-bromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenylsulfonyl chloride and 4-fluorophenylpiperazine.

    Reaction Conditions: The reaction between 4-bromophenylsulfonyl chloride and 4-fluorophenylpiperazine is carried out in the presence of a base, such as triethylamine, under anhydrous conditions.

    Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.

    Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

1-[(4-Bromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:

    1-[(4-Bromophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine: This compound differs in the position of the fluorine atom on the phenyl ring, which can lead to different chemical and biological properties.

    1-(4-Fluorophenyl)piperazine: Lacking the bromophenylsulfonyl group, this compound has different reactivity and applications.

    1-Benzyl-4-[(4-bromophenyl)sulfonyl]piperazine:

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN2O2S/c17-13-1-7-16(8-2-13)23(21,22)20-11-9-19(10-12-20)15-5-3-14(18)4-6-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEBWHAFCXFJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202186
Record name 1-[(4-Bromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325813-01-2
Record name 1-[(4-Bromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325813-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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